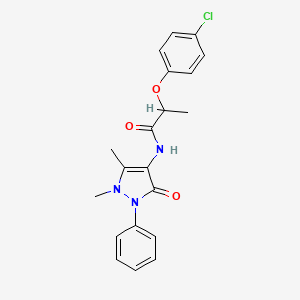

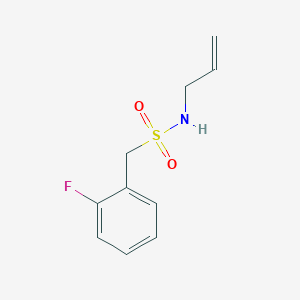

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

Overview

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step chemical processes, including cyclo-condensation reactions and specific functional group transformations. For instance, molecular docking and quantum chemical calculations have been utilized to analyze the synthesis pathways and stability of similar compounds, showcasing the intricate chemistry involved in creating such molecules (Sivakumar et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by detailed spectroscopic and computational studies, including density functional theory (DFT) calculations, to optimize molecular geometry and analyze vibrational modes. These studies provide insights into the electronic properties and stability of the molecule, as demonstrated in research on similar compounds (Viji et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influencing their functional properties. For example, the presence of substituents like the chlorophenoxy group affects the molecule's reactivity and interaction with other compounds. The chemical properties, including reactivity patterns and potential bioactivity, are often studied through molecular docking and spectroscopic methods (Jayasudha et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application. X-ray crystallography provides definitive information on the molecular conformation and crystal packing, aiding in the understanding of the compound's physical behavior (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, are influenced by the molecular structure. Spectroscopic studies, including UV-Visible and IR spectroscopy, alongside computational methods, are employed to elucidate these properties, providing a comprehensive understanding of the molecule's behavior in various conditions (Butcher et al., 2012).

Scientific Research Applications

Subheading Conformational Diversity and Hydrogen Bonding Patterns

The compound 2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide and its derivatives exhibit diverse molecular conformations and hydrogen bonding patterns. For instance, different molecular conformations coexist in each of the three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. These compounds are linked by a combination of N-H...O and C-H...O hydrogen bonds, forming structures such as centrosymmetric aggregates, sheets, and ribbons. This variability in molecular structure is significant for understanding the compound's interactions and potential applications in scientific research (Narayana et al., 2016).

Spectroscopic and Quantum Chemical Studies

Subheading Spectroscopic Characteristics and Molecular Docking

The spectroscopic and quantum chemical properties of this compound derivatives have been explored to understand their biological functions, such as antimicrobial activity. Molecular docking studies have been conducted to identify hydrogen bonds and binding energy with different proteins, providing insights into the compound's interaction with biological molecules. The studies also focus on the compound's stability and reactivity properties, which are crucial for its potential applications in scientific research (Viji et al., 2020).

Anticancer and Antimicrobial Activities

Subheading Potential in Anticancer and Antimicrobial Therapies

Investigations into the anticancer and antimicrobial activities of derivatives of this compound have yielded promising results. For instance, certain pyrazolone derivatives have shown significant activity against human tumor breast cancer cell lines, indicating potential applications in anticancer therapies. Additionally, the compound and its derivatives have been screened for antimicrobial properties, revealing effectiveness against various bacterial and fungal strains. These findings suggest the compound's potential in developing new antimicrobial agents (Ghorab et al., 2014).

Applications in Material Sciences

Subheading Utility in Corrosion Inhibition and Material Characterization

Research has also explored the application of this compound in material sciences, particularly in corrosion inhibition. A novel derivative has been found to exhibit significant anti-corrosion properties for carbon steel in an acidic solution, highlighting its potential as a corrosion inhibitor. The compound's molecular structure, studied through spectroscopic methods, has been key to understanding its protective capabilities. Moreover, the synthesis and structural characterization of isostructural derivatives have provided insights into their molecular conformation and potential applications in material characterization and design (Deyab et al., 2019).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-13-18(20(26)24(23(13)3)16-7-5-4-6-8-16)22-19(25)14(2)27-17-11-9-15(21)10-12-17/h4-12,14H,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUJZYGYCPNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(methylthio)-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428923.png)

![1-ethyl-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4428930.png)

![3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4428935.png)

![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4428955.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4428971.png)

![1-[(2-fluorobenzyl)sulfonyl]azepane](/img/structure/B4428978.png)

![1-(1-cyclohexen-1-ylacetyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4428995.png)

![N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4429002.png)

![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine hydrochloride](/img/structure/B4429008.png)